H-Ala-His-Ala-OH

説明

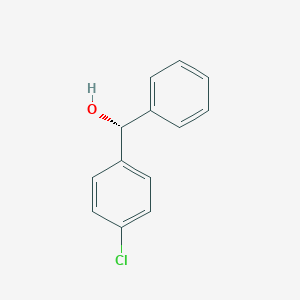

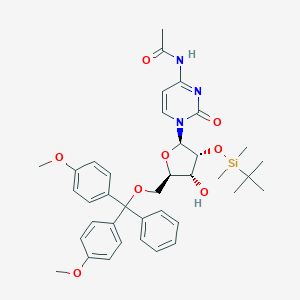

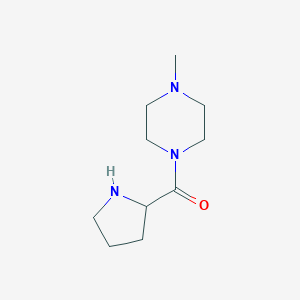

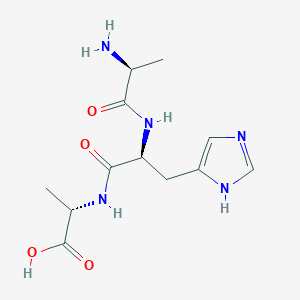

“H-Ala-His-Ala-OH” is a tripeptide composed of the amino acids alanine (Ala), histidine (His), and alanine (Ala). It is a synthetic peptide, meaning it is not naturally occurring but is instead created in a laboratory setting .

Synthesis Analysis

The synthesis of peptides like “H-Ala-His-Ala-OH” involves a series of steps including the protection of certain amino and carboxyl groups, the formation of peptide links between amino acids with protected groups, and the use of specific reagents . The synthesis process requires careful control to ensure the correct sequence of amino acids is achieved.

Molecular Structure Analysis

The molecular structure of “H-Ala-His-Ala-OH” is determined by the arrangement and bonding of its constituent amino acids. Each amino acid has a central carbon atom, to which an amino group (-NH2), a carboxyl group (-COOH), and a unique side chain are attached .

Chemical Reactions Analysis

The chemical reactions involving “H-Ala-His-Ala-OH” are likely to be similar to those of other peptides. These can include reactions with other molecules under specific conditions, as well as the potential for the peptide to undergo hydrolysis, breaking down into its constituent amino acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Ala-His-Ala-OH” would be influenced by its molecular structure and the characteristics of its constituent amino acids. For example, the presence of the histidine residue could confer a certain degree of acidity to the peptide .

科学的研究の応用

Conformational Studies in Amino Acids

- Conformation-dependent Hydrogen Abstraction Reactions : A study explored how the hydroxyl radical (•OH) might initiate the unfolding of amino acids like Glycine (Gly) and Alanine (Ala) through hydrogen abstraction reactions. This process, significant in peptide misfolding diseases like Alzheimer's, showed that Ala residues undergo a substantial conformational change when converted to their radical forms, influencing the reactivity in helices (Owen et al., 2012).

Coordination and Interaction Studies

- Dipeptide Interaction with Gold (III) : The dipeptide alanylphenylalanine (H-Ala-Phe-OH), similar in structure to H-Ala-His-Ala-OH, was studied for its protonation and coordination ability with Au(III). The study provides insights into how such dipeptides can form complexes with metals, which is valuable in understanding peptide-metal interactions (Koleva et al., 2007).

Peptide Synthesis and Properties

- Solid-Phase Peptide Synthesis Challenges : In a study on the synthesis of biologically significant peptides, the sequence H-Ala-Arg-(Ala)6-Lys-OH was synthesized. This work provides insights into overcoming challenges in peptide synthesis, including the effects of sequence-dependent interactions and the choice of solvents and bases (Dettin et al., 2009).

- Structural Analysis of α-Helical Copolypeptides : Research on the copolypeptide H-(Ala-Gly)9-OH revealed detailed conformational parameters characteristic of α-helical structures. Such studies are crucial in understanding the structure-function relationship in peptides (Souma et al., 2008).

Environmental and Biochemical Implications

- Hydroxyl Radicals in Environmental Chemistry : The role of hydroxyl radicals (•OH) in different environmental compartments, including their reactivity with amino acids like Ala, is significant in understanding biochemical processes and environmental chemistry (Gligorovski et al., 2015).

- Hydroxyl Radical Mobility in Aqueous Solution : A study focused on the mobility of hydroxyl radicals in aqueous solutions and their interaction with amino acids, offering insights into the fundamental chemistry of radicals in biological systems (Codorniu-Hernández & Kusalik, 2012).

Safety And Hazards

As with any chemical substance, handling “H-Ala-His-Ala-OH” requires appropriate safety measures. This includes avoiding dust formation, avoiding breathing in mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-6(13)10(18)17-9(3-8-4-14-5-15-8)11(19)16-7(2)12(20)21/h4-7,9H,3,13H2,1-2H3,(H,14,15)(H,16,19)(H,17,18)(H,20,21)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIQCVUDDFENPU-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-His-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)